Tert-butyl 3-fluorocyclobutylcarbamate
Description
tert-Butyl 3-fluorocyclobutylcarbamate is a fluorinated carbamate derivative characterized by a tert-butyl carbamate group (-OC(=O)NH-tBu) attached to a 3-fluorinated cyclobutane ring. Fluorinated carbamates are critical intermediates in pharmaceutical synthesis, where fluorine atoms enhance metabolic stability and bioavailability .
Properties
CAS No. |
1284249-30-4 |
|---|---|
Molecular Formula |
C9H16FNO2 |
Molecular Weight |
189.23 |
IUPAC Name |
tert-butyl N-(3-fluorocyclobutyl)carbamate |
InChI |
InChI=1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-4-6(10)5-7/h6-7H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
PZPKBGDJZCUZHX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC1CC(C1)F |
Synonyms |
tert-butyl 3-fluorocyclobutylcarbaMate |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Properties
Key structural differences among analogs lie in the fluorinated ring system and substituents:
| Compound | CAS No. | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| tert-Butyl N-(3-fluorocyclohexyl)carbamate | 1546332-14-2 | C₁₁H₂₀FNO₂ | 217.28 | Fluorinated cyclohexane ring |
| tert-Butyl 3-amino-4-fluorobenzylcarbamate | 657409-24-0 | C₁₂H₁₇FN₂O₂ | 240.27 | Aromatic ring with amino and fluorine |
| tert-Butyl N-(3-fluorocyclopentyl)carbamate | 1215071-14-9 | C₁₀H₁₆FNO₂ | 201.24 | Fluorinated cyclopentane ring |
Key Observations :
- Substituent Effects: The amino group in CAS 657409-24-0 enhances polarity and enables further functionalization (e.g., cross-coupling reactions), whereas fluorinated aliphatic rings prioritize steric and electronic modulation .
Physicochemical and Reactivity Profiles
- Solubility : Cyclohexyl and cyclopentyl derivatives (CAS 1546332-14-2 and 1215071-14-9) are likely less water-soluble due to their aliphatic nature, while the benzyl analog (CAS 657409-24-0) may exhibit moderate solubility from aromatic interactions .
- Stability : Fluorine’s electron-withdrawing effect stabilizes the carbamate group against hydrolysis, particularly in acidic or enzymatic environments. Cyclobutane’s inherent strain (hypothetical for the queried compound) could reduce stability compared to larger rings .
- Reactivity: Cyclopentyl and cyclohexyl derivatives are often used in peptide mimetics or as rigid scaffolds in drug design. The benzyl analog’s amino group facilitates nucleophilic substitution or amide bond formation .
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